

Unveiling the Structure of Carlina Oxide: A Technical Guide

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Compound of Interest

Compound Name: *Carlina oxide*

Cat. No.: B125604

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Introduction

Carlina oxide, a naturally occurring polyacetylene found predominantly in the roots of *Carlina acaulis*, has garnered significant interest within the scientific community.^{[1][2]} This potent bioactive compound exhibits a range of biological activities, including insecticidal, antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising lead compound for the development of novel pharmaceuticals and agrochemicals.^{[3][4][5][6]} This technical guide provides an in-depth overview of the chemical structure elucidation of **Carlina oxide**, detailing the key experimental methodologies, summarizing the critical quantitative data, and visualizing the logical workflows and associated signaling pathways.

Physicochemical and Spectroscopic Data

The definitive structure of **Carlina oxide**, benzyl(2-furyl)acetylene, was established through a combination of spectroscopic analysis and chemical synthesis. The following tables summarize the key quantitative data obtained from various analytical techniques.

Table 1: Spectroscopic Data for **Carlina Oxide**

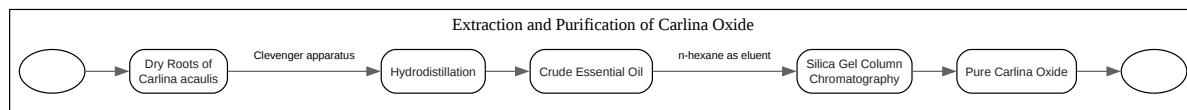
Spectroscopic Technique	Key Observations and Values
Infrared (IR) Spectroscopy	C≡C stretching: 2216 cm^{-1} Aromatic C-H stretching: 3086 cm^{-1} Aromatic C=C bending: 1453, 1487, 1494, 1573 cm^{-1}
^1H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl_3)	δ 7.44–7.38 (m, 2H), 7.33–7.28 (m, 2H), 3.74 (d, $J = 2.7$ Hz, 2H), 3.03 (s, 1H), 2.49 (s, 3H)[2]
^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl_3)	δ 160.1, 143.2, 137.7, 137.5, 129.8, 120.6, 114.5, 114.0, 112.5, 110.9, 92.0, 73.2, 55.5, 26.1
Mass Spectrometry (MS)	$m/z = 212$ (M^+ , 100%), 181, 169, 152, 127, 115, 51

Experimental Protocols

The elucidation of **Carlina oxide**'s structure relies on a series of well-defined experimental procedures, from its isolation from natural sources to its chemical synthesis for ultimate confirmation.

Isolation and Purification of Carlina Oxide

Carlina oxide is primarily isolated from the roots of *Carlina acaulis*. The general workflow for its extraction and purification is outlined below.



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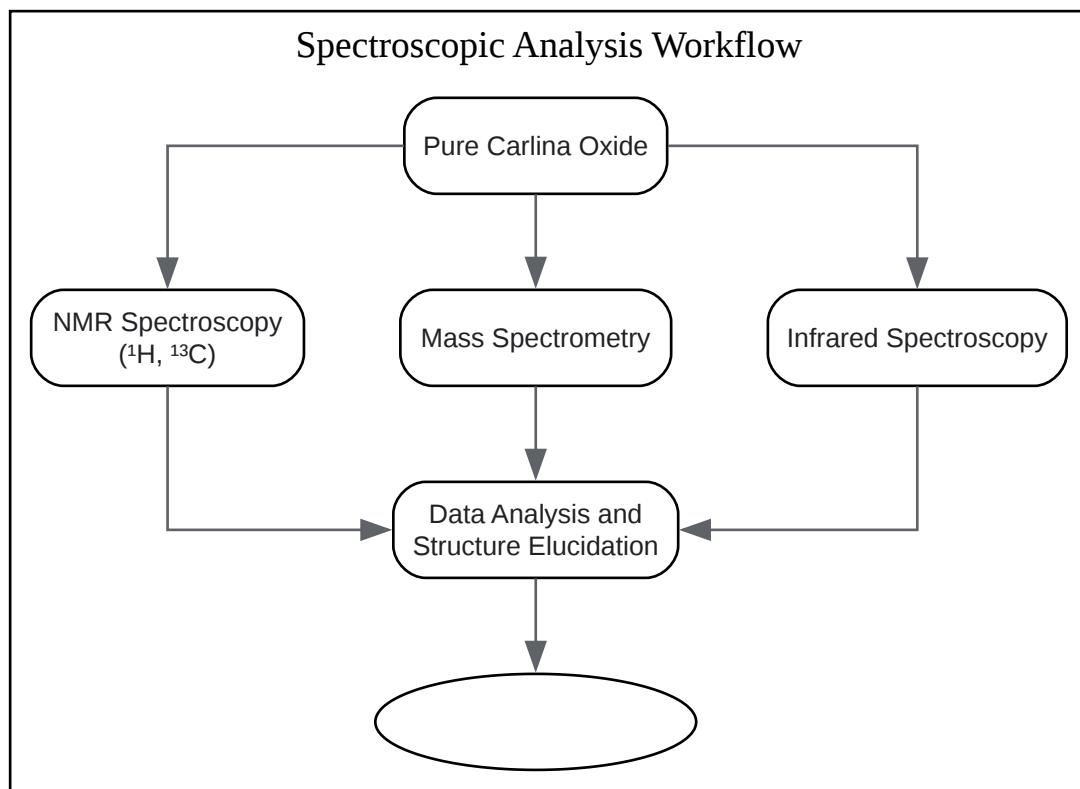
*Workflow for the isolation and purification of **Carlina oxide**.*

A detailed protocol for this process is as follows:

- Plant Material Preparation: Dried roots of *Carlina acaulis* are ground into a fine powder.[7]
- Hydrodistillation: The powdered root material is subjected to hydrodistillation using a Clevenger-type apparatus for several hours to extract the essential oil.[7]
- Isolation: The collected essential oil, which is rich in **Carlina oxide**, is then subjected to silica gel column chromatography.[8]
- Purification: Elution with n-hexane allows for the separation of **Carlina oxide** from other components of the essential oil, yielding the pure compound.[8]

Spectroscopic Analysis

The purified **Carlina oxide** is then subjected to a battery of spectroscopic analyses to determine its chemical structure.



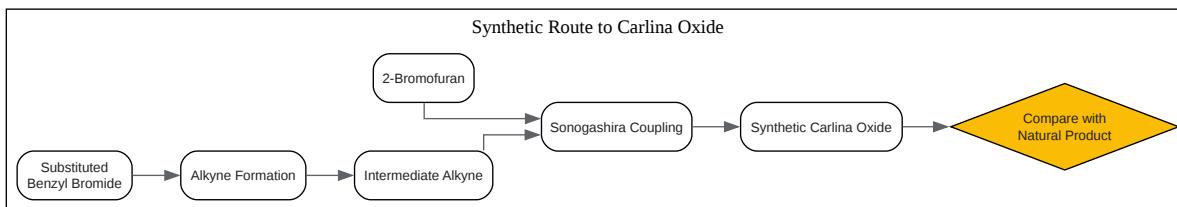
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*Workflow for the spectroscopic analysis of **Carlina oxide**.*

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and their chemical environments.
- Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in identifying structural motifs.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[9]

Chemical Synthesis for Structural Confirmation

The definitive proof of the proposed structure of **Carlina oxide** is achieved through its total chemical synthesis. A common synthetic route is the Sonogashira coupling.



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*A general synthetic approach for **Carlina oxide** and its analogs.*

A general protocol for the synthesis of **Carlina oxide** analogues involves a three-step process:

- Synthesis of Substituted Benzyl Bromides: Commercially available or synthesized substituted benzyl bromides serve as the starting materials.[2]

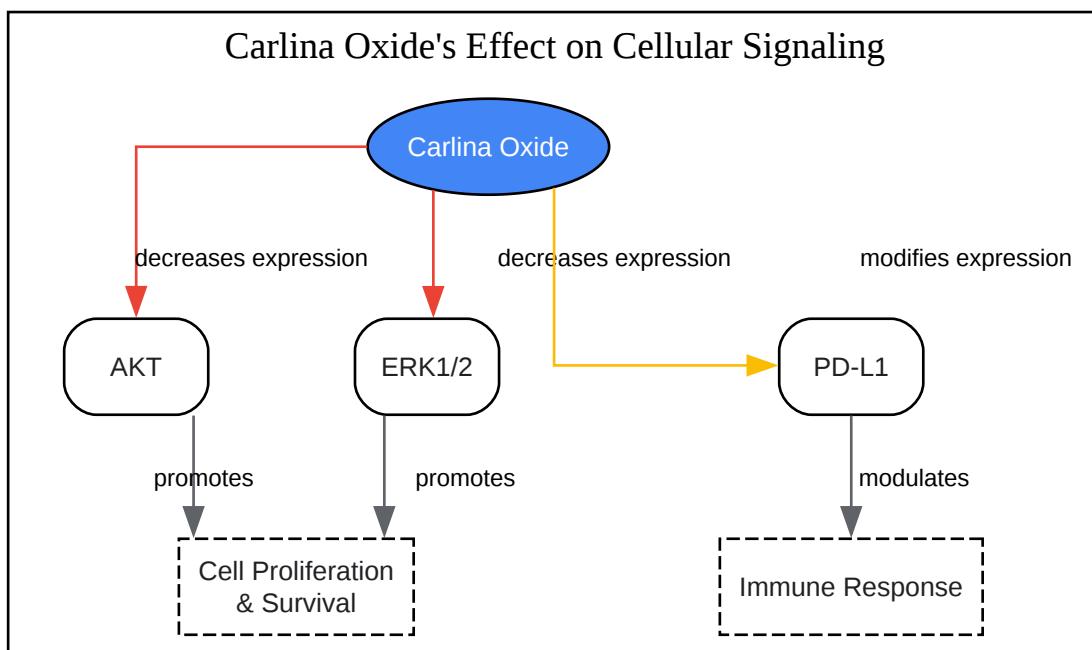
- Formation of the Terminal Alkyne: The benzyl bromide is reacted to form a terminal alkyne. [\[10\]](#)
- Sonogashira Coupling: The terminal alkyne is then coupled with 2-bromofuran in the presence of a palladium catalyst and a copper(I) co-catalyst to yield **Carlina oxide**.[\[2\]](#)[\[10\]](#) The spectroscopic data of the synthetic product is then compared with that of the natural isolate to confirm the structure.

Biological Activity and Signaling Pathways

Recent research has begun to unravel the molecular mechanisms underlying the biological effects of **Carlina oxide**. Studies have shown that **Carlina oxide** can induce apoptosis and necrosis in various cell lines.[\[11\]](#) One of the key findings is its ability to modulate cellular signaling pathways.

Specifically, **Carlina oxide** has been observed to decrease the expression of AKT and extracellular signal-regulated kinase 1/2 (ERK1/2).[\[3\]](#)[\[4\]](#) These kinases are central components of signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting these pathways, **Carlina oxide** can exert its cytotoxic and anti-proliferative effects.

Furthermore, **Carlina oxide** has been shown to modify the expression of Programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein.[\[3\]](#)[\[4\]](#)[\[12\]](#) This suggests that **Carlina oxide** may have immunomodulatory properties, a finding of significant interest in the field of oncology and immunology.



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*Simplified diagram of signaling pathways affected by **Carlina oxide**.*

Conclusion

The chemical structure of **Carlina oxide** has been unequivocally established through a combination of rigorous spectroscopic analysis and total chemical synthesis. This in-depth understanding of its molecular architecture is the foundation for further research into its diverse biological activities. The elucidation of its effects on key cellular signaling pathways, such as the AKT/ERK and PD-L1 pathways, opens up exciting new avenues for the development of **Carlina oxide** and its derivatives as therapeutic agents and other valuable chemical products. This guide provides a comprehensive technical overview to support and inspire future research and development in this promising area.

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